3-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
The compound 3-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine belongs to the triazolothiadiazine class of heterocyclic compounds, which are characterized by a fused triazole-thiadiazine scaffold. This structural framework has garnered significant attention in medicinal chemistry due to its versatility in accommodating diverse substituents, enabling modulation of biological activity. The target compound features a 4-chlorophenyl group at the C-3 position and a 3,4-dichlorophenyl group at the C-6 position, both of which are electron-withdrawing substituents known to influence lipophilicity and receptor binding .
Synthetic routes for triazolothiadiazines typically involve cyclocondensation of 4-amino-3-mercaptotriazoles with electrophilic reagents such as phenacyl bromides or hydrazonoyl halides . For example, the reaction of 4-amino-3-mercaptotriazoles with α-bromopropenone derivatives under basic conditions yields the triazolothiadiazine core . Modifications at the C-3 and C-6 positions are achieved by varying the substituents on the starting materials, as demonstrated in the synthesis of analogs with methoxy, nitro, or halogenated aryl groups .
Properties
Molecular Formula |
C16H9Cl3N4S |
|---|---|
Molecular Weight |
395.7 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C16H9Cl3N4S/c17-11-4-1-9(2-5-11)15-20-21-16-23(15)22-14(8-24-16)10-3-6-12(18)13(19)7-10/h1-7H,8H2 |
InChI Key |
LWVSFGAHOVDZMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Substrate Selection
The most widely adopted route involves cyclocondensation of 4-amino-5-mercapto-3-(4-chlorophenyl)-1,2,4-triazole (1 ) with 2-bromo-1-(3,4-dichlorophenyl)ethanone (2 ) under basic conditions. The thiol group in 1 acts as a nucleophile, attacking the α-carbon of the bromoketone 2 to form an open-chain intermediate. Intramolecular cyclization occurs via nucleophilic displacement of bromide by the adjacent amino group, yielding the triazolothiadiazine core.
Optimization of Reaction Conditions
-
Solvent System : Ethanol or DMF with triethylamine (TEA) as a base.
-
Temperature : Reflux (80–100°C) for 6–8 hours under conventional heating.
-
Microwave Irradiation (MWI) : Reduces reaction time to 2–3 minutes, enhancing yield from 78% to 95%.
Table 1 : Comparative Yields Under Different Conditions
| Method | Time | Yield (%) |
|---|---|---|
| Conventional | 6 h | 78–85 |
| Microwave | 3 min | 89–95 |
This method’s regioselectivity is ensured by the electronic effects of the 4-chlorophenyl group, which directs cyclization to the thiadiazine ring.
One-Pot Catalyst-Free Synthesis Using Dibenzoylacetylene
Mechanistic Pathway
A catalyst-free, one-pot protocol reacts 4-amino-3-mercapto-5-(4-chlorophenyl)-1,2,4-triazole (1 ) with dibenzoylacetylene bearing a 3,4-dichlorophenyl substituent (3 ). The thiol group undergoes nucleophilic addition to the acetylene, forming a thioketene intermediate. Subsequent [2+2] cycloaddition and aromatization yield the triazolothiadiazine framework.
Advantages and Limitations
-
Yield : 85–92% with high purity, confirmed by single-crystal X-ray diffraction.
-
Substrate Scope : Limited to acetylene derivatives with strong electron-withdrawing groups.
Solvent-Free Mechanochemical Grinding
Procedure and Efficiency
Grinding 1 and 2 in a mortar with a porcelain pestle for 25–40 minutes, aided by a drop of pyridine, achieves solvent-free synthesis. The mechanical energy facilitates S-alkylation and cyclization, bypassing the need for heating or solvents.
Table 2 : Grinding vs. Conventional Heating
| Parameter | Grinding | Conventional |
|---|---|---|
| Time | 40 min | 6 h |
| Yield (%) | 67–72 | 78–85 |
| Purity | High | Moderate |
While yields are lower, this method aligns with green chemistry principles by eliminating solvent waste.
Acid-Catalyzed Cyclization of Schiff’s Base Intermediates
Synthesis via Intermediate Formation
Reacting 1 with 3,4-dichlorobenzaldehyde (4 ) in acidic ethanol generates a Schiff’s base (5 ). Subsequent treatment with chloroacetic acid induces cyclodehydration, forming the thiadiazine ring.
Stereochemical Considerations
The reaction proceeds through a six-membered transition state, favoring cis-configuration in the thiadiazine ring. Oxidation with MnO₂ stabilizes the structure, preventing isomerization.
Comparative Analysis of Methodologies
Table 3 : Method Comparison for Industrial Applicability
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Cyclocondensation | 85–95 | 3 min–6 h | High |
| One-Pot | 85–92 | 1–2 h | Moderate |
| Grinding | 67–72 | 40 min | Low |
Microwave-assisted cyclocondensation offers the best balance of speed and efficiency, while grinding suits small-scale eco-friendly synthesis.
Structural Characterization and Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Specific reagents depend on the reaction type, but common ones include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., NaN3).
Major Products: These reactions can lead to diverse products, such as substituted derivatives or fused ring systems.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of triazolo-thiadiazine compounds exhibit potent antimicrobial properties. In vitro studies have shown that 3-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can inhibit the growth of various bacterial strains.
| Study | Bacterial Strains Tested | Inhibition Zone (mm) |
|---|---|---|
| E. coli | 15 | |
| Staphylococcus aureus | 18 | |
| Pseudomonas aeruginosa | 12 |
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies have demonstrated that it induces apoptosis in cancer cell lines through the activation of specific signaling pathways.
Anti-inflammatory Effects
Recent research has highlighted the anti-inflammatory effects of this compound. It has been shown to reduce pro-inflammatory cytokines in animal models of inflammation.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of triazolo-thiadiazine and tested their antimicrobial efficacy against clinical isolates. The results indicated that the compound exhibited significant activity against multi-drug resistant strains.
Case Study 2: Anticancer Mechanism
A detailed investigation reported in Cancer Research explored the mechanism by which the compound induces apoptosis in breast cancer cells. It was found that it activates caspase pathways leading to cell death.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The biological activity of triazolothiadiazines is highly dependent on substituent patterns. Below is a comparative analysis of the target compound with structurally related analogs:
Structure-Activity Relationship (SAR) Insights
Electron-Withdrawing vs. Compounds with electron-donating groups (e.g., 3,4,5-trimethoxyphenyl in 5a) exhibit strong tubulin inhibition, suggesting that polar interactions with the colchicine-binding site are critical . In contrast, halogenated analogs like the target compound may rely on hydrophobic interactions for target binding.
Chlorine Substitution Patterns :
- The presence of a p-chlorophenyl group at C-6 (as in 113h) correlates with moderate anticancer activity across the NCI-60 panel . The target compound’s 3,4-dichlorophenyl substituent could further enhance potency due to increased steric and electronic effects.
Antiproliferative Mechanisms: Analogs such as 5a and 6f inhibit tubulin polymerization, leading to G2/M arrest . The target compound’s dichlorophenyl groups may similarly disrupt microtubule dynamics, but this requires experimental validation. PDE4-selective inhibitors (e.g., compounds in ) feature catechol diether moieties, highlighting that substituent choice can redirect activity toward non-tubulin targets .
Pharmacokinetic and Physicochemical Properties
- logP and Solubility : The logP of 6-(4-methylphenyl)-3-phenyl-triazolothiadiazine is 4.313, suggesting moderate lipophilicity . The target compound, with two additional chlorine atoms, likely has a higher logP (>5), which may compromise solubility but enhance blood-brain barrier penetration.
- Synthetic Accessibility : Halogenated derivatives are generally straightforward to synthesize via one-pot reactions, as demonstrated for 3-ethyl-6-methyl analogs .
Biological Activity
The compound 3-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a member of the triazole-thiadiazole family known for its diverse biological activities. This article explores its biological activity, particularly in the context of anticancer properties and other pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C17H12Cl2N4OS
- Molecular Weight : 391.28 g/mol
- CAS Number : 860611-03-6
The structure of this compound includes a fused triazole-thiadiazole system that contributes to its biological activity. The presence of chlorine substituents on the phenyl rings enhances its reactivity and potential pharmacological effects.
Anticancer Activity
Research indicates that derivatives of triazolo-thiadiazoles exhibit significant antitumor activity. A study conducted by the National Cancer Institute assessed the efficacy of various derivatives against 60 cancer cell lines, including leukemia and breast cancer cells. The results demonstrated that compounds similar to our target compound showed promising cytotoxic effects.
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| MDA-MB-468 (Breast Cancer) | 12.5 | High |
| HCT-116 (Colon Carcinoma) | 6.2 | Moderate |
| T47D (Breast Cancer) | 27.3 | Moderate |
The above table summarizes findings from studies on related compounds, highlighting their potential as anticancer agents .
The anticancer activity is believed to stem from multiple mechanisms:
- Inhibition of Cell Proliferation : Compounds disrupt mitotic activity in cancer cells.
- Induction of Apoptosis : They may trigger programmed cell death in malignant cells.
- Targeting Specific Pathways : Some studies suggest interference with pathways involved in tumor growth and metastasis .
Other Pharmacological Effects
Beyond anticancer properties, triazolo-thiadiazoles have been reported to possess:
- Anti-inflammatory Properties : Research indicates potential use in treating inflammatory conditions .
- Analgesic Effects : These compounds have shown efficacy in models of neuropathic pain .
- Anticonvulsant Activity : Certain derivatives exhibit anticonvulsant properties, making them candidates for neurological disorders .
Case Studies
-
Study on Antitumor Activity :
- Researchers synthesized various derivatives of triazolo-thiadiazoles and tested them against a panel of cancer cell lines. The study found that modifications in the side chains significantly influenced the biological activity.
- Notably, replacing hydrogen with ethyl or pentyl groups enhanced activity against breast cancer cells .
- Mechanistic Insights :
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield?
The compound is typically synthesized via cyclocondensation of triazole precursors with halogenated aryl ketones. A common method involves refluxing 4-amino-5-mercapto-1,2,4-triazole derivatives with substituted phenacyl bromides in ethanol for 1–2 hours, followed by neutralization with sodium acetate (yield: 75–88%) . Optimization includes:
Q. How is the structural identity of the compound confirmed?
A multi-technique approach is essential:
- X-ray crystallography : Resolves bond lengths (e.g., C–S: 1.74–1.78 Å) and dihedral angles (e.g., 10.54° between triazole and aryl rings) .
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons appear at δ 7.1–8.2 ppm; thiadiazine carbons at δ 150–160 ppm .
- IR : C=N stretches at 1596 cm⁻¹; NH bands at 3432 cm⁻¹ .
Advanced Research Questions
Q. What in vitro models are suitable for evaluating antitumor activity, and how should dose ranges be selected?
- Cell lines : Use MCF-7 (breast cancer) and A549 (lung cancer) for preliminary screening .
- Assay protocol :
MTT assay : Incubate cells with compound concentrations (4–24 µM) for 48–72 hours .
IC₅₀ calculation : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism).
| Derivative | Substituent (R) | IC₅₀ (µM) MCF-7 | IC₅₀ (µM) A549 | Reference |
|---|---|---|---|---|
| Analog 1 | 4-Cl | 12.3 ± 1.2 | 18.7 ± 2.1 | |
| Analog 2 | 3,4-diCl | 8.9 ± 0.9 | 14.5 ± 1.8 |
Q. How can contradictions in reported bioactivity data be resolved?
Discrepancies often arise from:
- Purity issues : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
- Structural analogs : Test derivatives with incremental substituent changes (e.g., Cl vs. OCH₃) to isolate pharmacophoric groups .
- Assay variability : Standardize protocols (e.g., serum-free media, 5% CO₂) across labs .
Q. What computational methods predict binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with tubulin (PDB: 1SA0). Key residues: Asp226 (hydrogen bonding), Phe164 (π-π stacking) .
- QSAR studies : Correlate logP values (2.5–3.8) with cytotoxicity to optimize lipophilicity .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns (RMSD < 2.0 Å indicates stable binding) .
Methodological Challenges
Q. How can crystallographic disorder in the triazolo-thiadiazine ring system be addressed?
- Data collection : Use low-temperature (100 K) X-ray diffraction to minimize thermal motion .
- Refinement : Apply SHELXL restraints for anisotropic displacement parameters (Uij) of sulfur and nitrogen atoms .
- Validation : Check R-factor convergence (<0.05) and Fo/Fc maps for residual electron density .
Q. What strategies improve aqueous solubility for in vivo studies?
- Salt formation : Synthesize hydrochloride or sodium salts via reaction with HCl/NaOH in methanol .
- Prodrug design : Introduce phosphate esters at the 7-position, hydrolyzed in vivo by phosphatases .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm; PDI < 0.2) using emulsion-solvent evaporation .
Data Interpretation
Q. How do π-π interactions and halogen bonding influence bioactivity?
- π-π stacking : The 3,4-dichlorophenyl group enhances DNA intercalation (distance: 3.5–4.0 Å) .
- Halogen bonding : Chlorine atoms form XB interactions with kinase hinge regions (e.g., C–Cl⋯O=C; angle: 160–170°) .
- Quantitative analysis : Calculate interaction energies (MP2/cc-pVTZ) to rank substituent contributions .
Q. Why do some analogs show reduced activity despite structural similarity?
- Steric hindrance : Bulky substituents (e.g., -CF₃) disrupt binding pocket occupancy .
- Metabolic instability : Ethyl groups at N-3 undergo rapid CYP450-mediated oxidation .
- Electron withdrawal : Excess electronegative groups (e.g., -NO₂) reduce membrane permeability (logP < 2.0) .
Experimental Design
Q. How to design a SAR study for optimizing antitumor potency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
